

# Spectroscopic Analysis of Pulvilloric Acid: A Technical Overview

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## Compound of Interest

Compound Name: *Pulvilloric acid*

Cat. No.: *B15559912*

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## Introduction

**Pulvilloric acid**, a metabolite isolated from *Penicillium pulvillum*, is a quinone methide with the chemical structure 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid[1]. Its molecular formula is C<sub>15</sub>H<sub>18</sub>O<sub>5</sub>. The structural elucidation of this natural product relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the expected spectroscopic data for **Pulvilloric acid** and outlines the general experimental protocols for their acquisition and analysis.

While the original 1966 publication by McOmie, Turner, and Tute in the *Journal of the Chemical Society C* detailed the structure elucidation, access to the full experimental data within this publication is limited. Therefore, this guide presents a generalized summary of the expected spectroscopic data based on the known structure and common practices in natural product chemistry.

## Spectroscopic Data

The following tables summarize the anticipated quantitative NMR and MS data for **Pulvilloric acid**. These are predicted values based on the chemical structure and may vary slightly from experimental results.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Pulvilloric Acid (Predicted)**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	~4.5	m	-	1H
H-4	~2.8	m	-	2H
H-5	~5.9	s	-	1H
Pentyl-H1'	~1.6	m	-	2H
Pentyl-H2'	~1.3	m	-	2H
Pentyl-H3'	~1.3	m	-	2H
Pentyl-H4'	~1.3	m	-	2H
Pentyl-H5'	~0.9	t	~7.0	3H
8-OH	variable	br s	-	1H
7-COOH	variable	br s	-	1H

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Pulvilloric Acid (Predicted)**

Position	Chemical Shift ( $\delta$ , ppm)
C-3	~75
C-4	~30
C-4a	~110
C-5	~105
C-6	~185
C-7	~100
C-7(C=O)	~170
C-8	~160
C-8a	~155
C-1'	~35
C-2'	~28
C-3'	~31
C-4'	~22
C-5'	~14

**Table 3: Mass Spectrometry Data for Pulvilloric Acid**

Ionization Mode	Mass-to-Charge (m/z)	Interpretation
ESI-	293.10	$[M-H]^-$
ESI+	295.12	$[M+H]^+$
ESI+	317.10	$[M+Na]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a natural product like **Pulvilloric acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **Pulvilloric acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or MeOD). A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  0.00). The solution is then transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Spectroscopy:
  - A one-dimensional  $^1\text{H}$  NMR spectrum is acquired on a 400 MHz or higher field spectrometer.
  - Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - The free induction decay (FID) is processed with a line broadening of 0.3 Hz and Fourier transformed. The spectrum is then phased and baseline corrected.
- $^{13}\text{C}$  NMR Spectroscopy:
  - A one-dimensional proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired.
  - Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
  - The FID is processed with a line broadening of 1-2 Hz.
- 2D NMR Spectroscopy (for complete structural assignment):
  - COSY (Correlation Spectroscopy): To establish  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded  $^1\text{H}$  and  $^{13}\text{C}$  atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between  $^1\text{H}$  and  $^{13}\text{C}$  atoms, which is crucial for connecting different spin

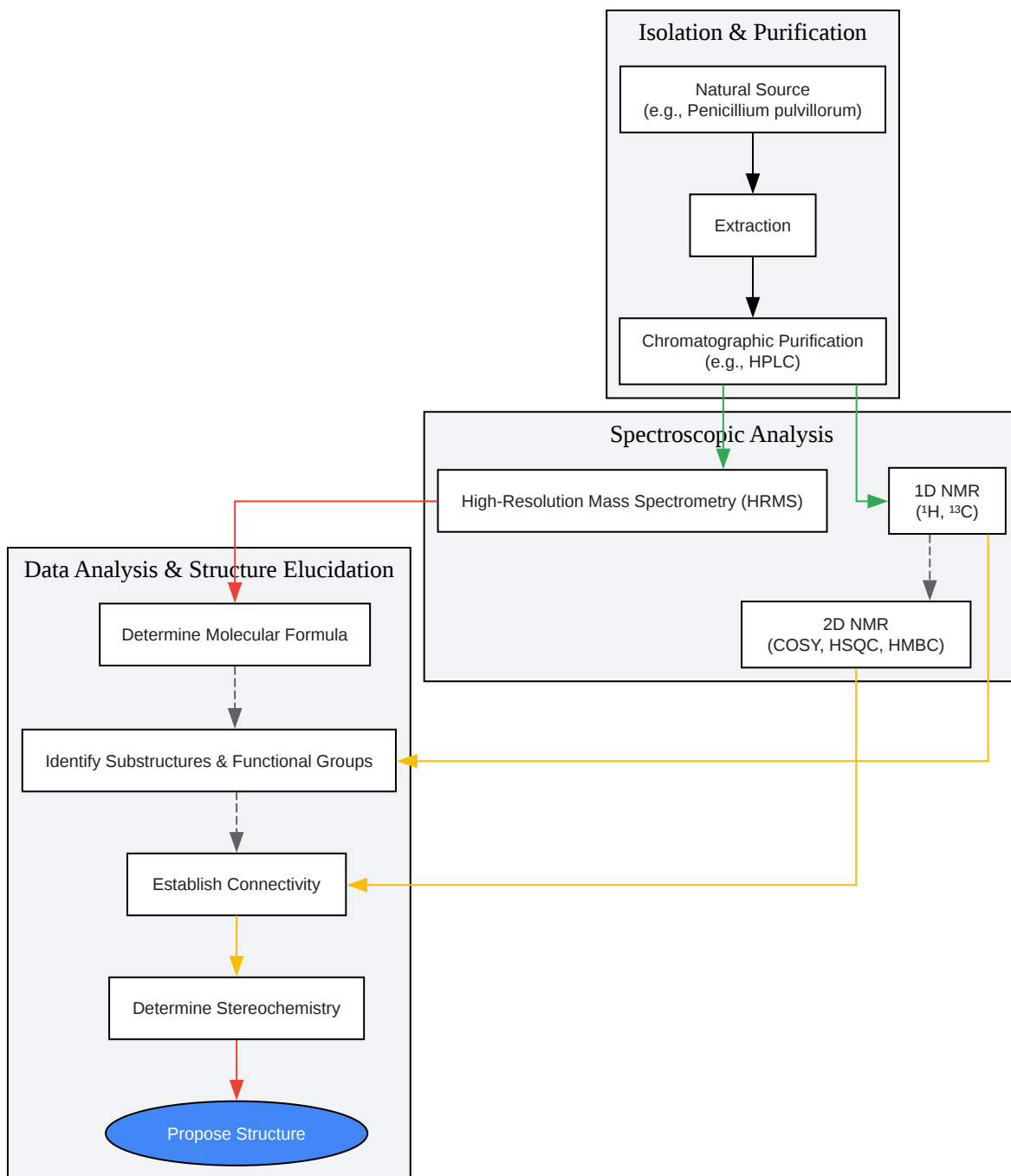
systems and assigning quaternary carbons.

## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Pulvilloric acid** (e.g., 10-100 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.
- High-Resolution Mass Spectrometry (HRMS):
  - The sample solution is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source.
  - Mass spectra are acquired in both positive and negative ion modes.
  - The high-resolution data allows for the determination of the accurate mass and, consequently, the elemental composition of the molecular ion and any observed fragment ions.
  - Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product.



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Spectroscopic analysis workflow for a natural product.

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## References

- 1. The structure of pulvilloric acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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